benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Overview
Description
Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-ethyl-8-methylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and hydroxylated derivatives. These products are often characterized using spectroscopic techniques such as NMR and mass spectrometry .
Scientific Research Applications
Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoactive materials and smart polymers
Mechanism of Action
The mechanism of action of benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. In biological systems, it is believed to inhibit enzymes such as bacterial DNA gyrase, which is crucial for DNA replication. This inhibition leads to the antimicrobial activity observed in some studies. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 4-Methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
Benzyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of the ethyl and methyl groups on the chromen ring, which can influence its biological activity and chemical reactivity. These structural differences can lead to variations in the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
benzyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-16-11-19(22)26-21-14(2)18(10-9-17(16)21)24-13-20(23)25-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYANWDQYUDHQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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